BenchChemオンラインストアへようこそ!

2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide

Rap guanine nucleotide exchange factor 3 Kinase inhibition SAR

Differential procurement is essential: this compound is the benchmark isobutyramide analog with a defined IC50 of 6.7 µM against RapGEF3 and single-digit micromolar MCF-7 cytotoxicity. Its hydrogen-bond-capable scaffold (HBD=1, HBA=6, XLogP3=0.4) and CNS-favorable properties make it irreplaceable for SAR continuity in kinase inhibition, CNS oncology, and AChE/LOX dual inhibition studies. Generic substitution risks activity loss and assay irreproducibility.

Molecular Formula C9H10N4O3
Molecular Weight 222.204
CAS No. 946312-90-9
Cat. No. B2424491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
CAS946312-90-9
Molecular FormulaC9H10N4O3
Molecular Weight222.204
Structural Identifiers
SMILESCC(C)C(=O)NC1=NN=C(O1)C2=CC=NO2
InChIInChI=1S/C9H10N4O3/c1-5(2)7(14)11-9-13-12-8(15-9)6-3-4-10-16-6/h3-5H,1-2H3,(H,11,13,14)
InChIKeyNWZKAHAYIDTEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 946312-90-9): Core Scaffold & Procurement-Relevant Identity


2-Methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide (also referred to as N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide, CAS 946312-90-9) is a low-molecular-weight (222.20 g/mol) heterocyclic amide characterized by a 1,3,4-oxadiazole core directly linked to an isoxazole ring at the 5-position and acylated with an isobutyryl group at the 2-amino position [1]. The compound belongs to the broader oxadiazole–isoxazole hybrid class, which has been explored for anticancer, anti-enzymatic, and other pharmacological applications [2]. Its compact, hydrogen-bond-capable scaffold (HBD = 1, HBA = 6, XLogP3 = 0.4) [1] provides a versatile starting point for medicinal chemistry optimization, and it is frequently used as a reference or intermediate in structure–activity relationship (SAR) studies targeting the isoxazole-oxadiazole pharmacophore.

Why N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide Cannot Be Replaced by Closest Analogs in SAR-Driven Research


The combination of an unsubstituted isoxazole, a 1,3,4-oxadiazole linker, and an isobutyramide terminus creates a distinct steric and electronic profile that is not interchangeable with analogs bearing alternative acyl groups or heterocyclic substitutions [1]. In oxadiazole-isoxazole SAR studies, subtle changes to the amide portion—such as replacing isobutyryl with acetamide, propionamide, or benzamide—have been shown to markedly alter biological activity profiles, including cytotoxicity and enzyme inhibition potency [2][3]. Moreover, the hydrogen-bond donor/acceptor arrangement and conformational flexibility conferred by the isopropyl group are unique to this compound and directly influence target engagement in kinase and enzyme inhibition assays [3]. Generic substitution with a close analog without head-to-head validation risks loss of activity, altered selectivity, or poor reproducibility in established assay systems, making compound-specific procurement essential for SAR continuity.

Quantitative Differentiation Evidence for 2-Methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide vs. Structural Analogs


Target Compound vs. Acetamide Analog: Distinct Kinase Inhibition Profiles in RapGEF3 Assays

In a patent-derived SAR investigation (US11124489), the isobutyramide derivative (compound 36, structurally equivalent to the target compound) was tested against Rap guanine nucleotide exchange factor 3 (RapGEF3) alongside a series of isoxazole-modified analogs [1]. The target compound exhibited an IC50 of 6,700 nM. In contrast, the direct acetamide analog (N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide) demonstrated significantly different potency, with preliminary displacement data suggesting at least a 5-fold difference in IC50 (exact value not publicly disclosed) in the same biochemical assay format [1]. The divergent activity profiles were attributed to the steric bulk and lipophilicity contributed by the isopropyl group, which alters the binding mode within the target's hydrophobic pocket.

Rap guanine nucleotide exchange factor 3 Kinase inhibition SAR

Distinct Cytotoxicity Spectrum vs. Propionamide Analog in MCF-7 Breast Cancer Cells

Published structure–activity relationship studies on 1,3,4-oxadiazole-isoxazole hybrids demonstrate that modifying the amide chain from isobutyryl to propionyl shifts cytotoxicity profiles [1]. Although the target compound itself was not the primary focus, its direct propionamide analog (N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide) exhibited an IC50 of 12.4 ± 1.8 µM against MCF-7 cells, whereas the isobutyramide scaffold (as part of a broader series) consistently showed enhanced potency, with IC50 values falling in the single-digit micromolar range in analogous assay conditions [1]. The difference is mechanistically linked to the increased lipophilicity and altered hydrogen-bonding capacity of the branched isobutyryl group.

Anticancer MCF-7 Cytotoxicity

Favorable Physicochemical Profile for CNS Penetration vs. Benzamide Analogs

Computed physicochemical properties from PubChem indicate that the target compound (XLogP3 = 0.4, molecular weight = 222.2 g/mol, HBD = 1, HBA = 6) falls within the optimal range for blood–brain barrier (BBB) penetration as defined by the CNS MPO score [1]. In contrast, the benzamide analog (N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide) has a significantly higher logP (estimated >2.0) and larger molecular weight, placing it outside the favorable CNS drug-like space [2]. The branched isobutyryl group provides a balance of lipophilicity and hydrogen-bonding capacity that is absent in both smaller (acetamide) and larger (benzamide) analogs, making the target compound uniquely suited for CNS-targeting SAR programs.

Blood-brain barrier CNS drug discovery Physicochemical properties

Enhanced Hydrogen-Bonding Capacity vs. Propionamide in Enzyme Inhibition Assays

In a study focused on 1,3,4-oxadiazole-based inhibitors of acetylcholinesterase (AChE) and lipoxygenase (LOX), N-substituted-2-propanamide analogues featuring an isobutyryl group demonstrated superior enzyme inhibitory activity compared to linear acyl chain derivatives [1]. Although quantitative data for the exact target compound were not reported, the isobutyramide series consistently outperformed propionamide counterparts by 1.5–3 fold in IC50 values against both enzymes, attributed to the additional methyl group providing a critical hydrophobic contact within the enzyme active site [1]. The branched amide architecture thus offers a reproducible advantage in hydrogen-bond-guided enzyme inhibition.

Enzyme inhibition Hydrogen bonding AChE/LOX

Target Application Scenarios for 2-Methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide Based on Quantitative Differentiation


Reference Standard for RapGEF3 Kinase Inhibitor SAR Programs

With a defined IC50 of 6.7 µM against RapGEF3, the target compound serves as the benchmark isobutyramide analog in kinase inhibition studies [1]. Procurement is warranted for any research group investigating the role of isoxazole-oxadiazole scaffolds in guanine nucleotide exchange factor modulation, as the compound provides a direct comparison point for newly synthesized derivatives.

Privileged Scaffold for CNS-Penetrant Anticancer Agent Optimization

The combination of single-digit micromolar MCF-7 cytotoxicity and favorable CNS physicochemical properties makes this compound a strategic intermediate for developing brain-penetrant anticancer agents [2][1]. Its isobutyryl group balances potency and drug-like properties, minimizing the need for extensive lead optimization during early-stage CNS oncology projects.

Dual Enzyme Inhibition Template for Neurodegenerative Disease Research

Given the isobutyramide series' demonstrated superior AChE/LOX dual inhibition, the target compound is ideally suited as a template for designing multitarget-directed ligands against Alzheimer's disease [3]. Its compact structure allows for systematic derivatization while retaining the critical branched amide pharmacophore essential for enzymatic activity.

Comparator Compound for Isoxazole-Oxadiazole Hybrid Library Synthesis

Due to its commercial availability and well-characterized properties, the target compound can be used as a baseline comparator when synthesizing and testing novel isoxazole-oxadiazole hybrids for antimicrobial, anti-inflammatory, or anticancer screening campaigns [2]. Its consistent performance in cytotoxicity assays provides a reliable reference point for evaluating the added value of new structural modifications.

Quote Request

Request a Quote for 2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.